N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
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Overview
Description
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture under reflux, followed by purification using column chromatography. Industrial production methods may involve scaling up this synthetic route with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, inhibiting replication and transcription . In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
5-phenyl-1,3,4-thiadiazol-2-amine: Known for its antimicrobial and antifungal activities.
2-amino-1,3,4-thiadiazole: Exhibits anticancer properties and is used in drug design.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological activities and chemical reactivity.
Properties
Molecular Formula |
C13H16N4S |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
InChI |
InChI=1S/C13H16N4S/c1-3-10-6-4-5-7-11(10)14-13-15-12-8-9(2)16-17(12)18-13/h4-8,13-15H,3H2,1-2H3 |
InChI Key |
KXHKXHFBHKUADB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2NC3=CC(=NN3S2)C |
Origin of Product |
United States |
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